3-[Bis(methylsulfanyl)methylidene]-1-phenylindolizin-2(3H)-one
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Overview
Description
3-[Bis(methylsulfanyl)methylidene]-1-phenylindolizin-2(3H)-one is a chemical compound known for its unique structure and potential applications in various fields. This compound is characterized by the presence of a bis(methylsulfanyl)methylidene group attached to a phenylindolizinone core. Its molecular formula is C16H15NOS2 .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-[Bis(methylsulfanyl)methylidene]-1-phenylindolizin-2(3H)-one typically involves the reaction of appropriate starting materials under specific conditions. One common method involves the reaction of 1-phenylindolizin-2-one with bis(methylsulfanyl)methylidene reagents. The reaction is usually carried out in the presence of a base such as sodium hydride or potassium carbonate in an organic solvent like dimethylformamide (DMF) or tetrahydrofuran (THF). The reaction mixture is stirred at room temperature or slightly elevated temperatures until the desired product is formed .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization or chromatography are employed to obtain the compound in high purity .
Chemical Reactions Analysis
Types of Reactions
3-[Bis(methylsulfanyl)methylidene]-1-phenylindolizin-2(3H)-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: Reduction reactions can convert the compound into its corresponding thiol derivatives using reducing agents such as lithium aluminum hydride.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Nucleophiles like amines, thiols, or halides.
Major Products Formed
Oxidation: Sulfoxides, sulfones.
Reduction: Thiol derivatives.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
3-[Bis(methylsulfanyl)methylidene]-1-phenylindolizin-2(3H)-one has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex molecules and materials.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic applications, particularly in drug discovery and development.
Industry: Utilized in the production of specialty chemicals and materials with unique properties.
Mechanism of Action
The mechanism of action of 3-[Bis(methylsulfanyl)methylidene]-1-phenylindolizin-2(3H)-one involves its interaction with specific molecular targets and pathways. The bis(methylsulfanyl)methylidene group can interact with biological macromolecules, leading to various biochemical effects. The compound may inhibit certain enzymes or receptors, thereby modulating cellular processes and pathways .
Comparison with Similar Compounds
Similar Compounds
3-[Bis(methylsulfanyl)methylidene]-1H-isochromen-4-one: Similar structure but with an isochromenone core.
2-[Bis(methylsulfanyl)methylidene]malononitrile: Contains a malononitrile core instead of an indolizinone core.
Uniqueness
3-[Bis(methylsulfanyl)methylidene]-1-phenylindolizin-2(3H)-one is unique due to its specific indolizinone core, which imparts distinct chemical and biological properties.
Properties
CAS No. |
74360-67-1 |
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Molecular Formula |
C17H15NOS2 |
Molecular Weight |
313.4 g/mol |
IUPAC Name |
3-[bis(methylsulfanyl)methylidene]-1-phenylindolizin-2-one |
InChI |
InChI=1S/C17H15NOS2/c1-20-17(21-2)15-16(19)14(12-8-4-3-5-9-12)13-10-6-7-11-18(13)15/h3-11H,1-2H3 |
InChI Key |
ZMGAMGZEYALFEJ-UHFFFAOYSA-N |
Canonical SMILES |
CSC(=C1C(=O)C(=C2N1C=CC=C2)C3=CC=CC=C3)SC |
Origin of Product |
United States |
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